molecular formula C17H22N4O3 B2814415 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 863588-09-4

3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2814415
CAS No.: 863588-09-4
M. Wt: 330.388
InChI Key: UDVFELMDUVBOFX-UHFFFAOYSA-N
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Description

3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of 2-methoxyphenylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to form the piperazine ring. The reaction conditions often require the use of strong bases, such as sodium ethoxide, and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. Its interaction with various biological targets can provide insights into the mechanisms of these activities.

Medicine

In the medical field, this compound is investigated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine derivatives

  • Pyrimidinone derivatives

  • 2-methoxyphenyl-containing compounds

Uniqueness

3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of structural features, including the presence of both piperazine and pyrimidinone rings. This combination can result in distinct biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

3-ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-3-21-16(22)12-15(18-17(21)23)20-10-8-19(9-11-20)13-6-4-5-7-14(13)24-2/h4-7,12H,3,8-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVFELMDUVBOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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